Cas no 362045-65-6 (4-Borono-N-methylpyridinium iodide)

4-Borono-N-methylpyridinium iodide is a boronic acid-functionalized pyridinium salt with applications in organic synthesis and medicinal chemistry. Its key advantage lies in the presence of both a boronic acid group, which facilitates Suzuki-Miyaura cross-coupling reactions, and a positively charged N-methylpyridinium moiety, enhancing solubility in polar solvents. This dual functionality makes it a versatile intermediate for constructing complex heterocyclic frameworks or modifying biomolecules. The iodide counterion further improves reactivity in nucleophilic substitution reactions. The compound is particularly useful in the development of boron-containing pharmaceuticals or materials, where its stability and reactivity balance offers synthetic flexibility. Proper handling under inert conditions is recommended due to potential sensitivity to moisture.
4-Borono-N-methylpyridinium iodide structure
362045-65-6 structure
Product Name:4-Borono-N-methylpyridinium iodide
CAS No:362045-65-6
MF:C6H9BINO2
MW:264.856633901596
CID:297078
PubChem ID:11529082
Update Time:2025-05-20

4-Borono-N-methylpyridinium iodide Chemical and Physical Properties

Names and Identifiers

    • 4-borono-1-methyl-Pyridinium iodide
    • Pyridinium,4-borono-1-methyl-, iodide (1:1)
    • 4-Borono-1-methylpyridinium iodide
    • Pyridinium,4-borono-1-methyl-, iodide (9CI)
    • 4-borono-n-methylpyridiniumiodide
    • (1-methylpyridin-1-ium-4-yl)boronic acid;iodide
    • 4-borono-n-methylpyridinium iodide
    • N-METHYL-4-PYRIDINEBORONIC ACID IODIDE
    • AKOS025293764
    • BS-28382
    • CS-0176832
    • 362045-65-6
    • AT14603
    • DAYRZDDETQWQHL-UHFFFAOYSA-M
    • 4-Borono-N-methylpyridinium iodide
    • Inchi: 1S/C6H9BNO2.HI/c1-8-4-2-6(3-5-8)7(9)10;/h2-5,9-10H,1H3;1H/q+1;/p-1
    • InChI Key: DAYRZDDETQWQHL-UHFFFAOYSA-M
    • SMILES: [I-].OB(C1C=C[N+](C)=CC=1)O

Computed Properties

  • Exact Mass: 264.97700
  • Monoisotopic Mass: 264.97711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 102
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.3Ų

Experimental Properties

  • PSA: 44.34000
  • LogP: -4.80510

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4-Borono-N-methylpyridinium iodide Suppliers

Amadis Chemical Company Limited
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(CAS:362045-65-6)4-Borono-N-methylpyridinium iodide
Order Number:A940749
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:35
Price ($):990.0
Email:sales@amadischem.com

4-Borono-N-methylpyridinium iodide Related Literature

Additional information on 4-Borono-N-methylpyridinium iodide

4-Borono-N-methylpyridinium Iodide (CAS No. 362045-65-6): A Versatile Compound in Modern Chemical and Pharmaceutical Research

4-Borono-N-methylpyridinium iodide (CAS No. 362045-65-6) is a unique and versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its boronic acid functionality and pyridinium moiety, offers a wide range of applications, from synthetic chemistry to drug discovery. In this comprehensive introduction, we will delve into the structure, properties, synthesis, and potential applications of 4-borono-N-methylpyridinium iodide, highlighting its significance in contemporary scientific advancements.

Structure and Properties

4-Borono-N-methylpyridinium iodide is a pyridinium salt with a boronic acid group attached to the 4-position of the pyridine ring. The molecular formula is C6H8BINO2, and its molecular weight is approximately 218.93 g/mol. The compound exhibits excellent solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), making it highly suitable for various chemical reactions and biological assays.

The boronic acid group in 4-borono-N-methylpyridinium iodide is known for its reactivity and ability to form stable complexes with various functional groups, particularly those containing oxygen or nitrogen atoms. This property makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Synthesis and Preparation

The synthesis of 4-borono-N-methylpyridinium iodide typically involves a multi-step process. One common approach is to start with 4-bromopyridine, which is then converted to the corresponding boronic acid through a palladium-catalyzed borylation reaction. The resulting boronic acid is subsequently methylated using an appropriate alkylating agent, such as methyl iodide, to form the final pyridinium salt.

The reaction conditions for each step are carefully controlled to ensure high yields and purity of the final product. For instance, the borylation step often requires an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The methylation step is typically carried out in a polar solvent at elevated temperatures to facilitate the reaction.

Applications in Chemical Research

4-Borono-N-methylpyridinium iodide has found numerous applications in chemical research due to its unique structural features and reactivity. One of its primary uses is as a building block in organic synthesis. The boronic acid group can be readily functionalized through various reactions, such as Suzuki-Miyaura coupling, which allows for the efficient construction of complex organic molecules.

In addition to its role in synthetic chemistry, 4-borono-N-methylpyridinium iodide strong> has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalytic processes and materials science. For example, recent studies have shown that 4-borono-< strong>N-methylpyridinium iodide can enhance the catalytic activity of palladium-based catalysts in cross-coupling reactions.

Potential Applications in Pharmaceutical Research strong>

The pharmaceutical industry has also shown interest in < strong >4-borono- N-methylpyridinium iodide due to its potential as a lead compound for drug discovery. The boronic acid group can interact with biological targets through various mechanisms, such as covalent binding or reversible interactions with enzymes or receptors. p> p> < p >Recent research has focused on the use of boronic acid-containing compounds as inhibitors of serine proteases, which are involved in various physiological processes and diseases. Studies have demonstrated that compounds similar to 4-borono-N-methylpyridinium iodide can selectively inhibit specific serine proteases, making them promising candidates for the development of novel therapeutic agents. p> p> < p >Furthermore , the pyridinium moiety in 4-borono-N-methylpyridinium iodide can contribute to its pharmacological properties by enhancing cellular uptake and improving bioavailability . These features make it an attractive scaffold for designing drugs targeting intracellular targets . p> p> < p >< strong >Conclusion strong > p > < p >< strong >4-Borono-N-methylpyridinium iodide strong > (CAS No . 362045-65-6) is a multifaceted compound with significant potential in both chemical and pharmaceutical research . Its unique combination of structural features , including the boronic acid group and pyridinium moiety , endows it with diverse reactivity and biological activity . As research continues to uncover new applications , this compound is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions . p > article > response >

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Amadis Chemical Company Limited
(CAS:362045-65-6)4-Borono-N-methylpyridinium iodide
A940749
Purity:99%
Quantity:1g
Price ($):990.0
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